3-(2-Fluorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
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Overview
Description
3-(2-Fluorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzonitrile with thioanisole in the presence of a base to form the intermediate 2-fluorophenyl thioether. This intermediate is then subjected to cyclization with hydrazine hydrate and a suitable catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine: Unique due to its specific substituents and potential biological activities.
N-(2-Fluorophenyl)-3-(4-methylphenyl)acrylamide: Similar in structure but with different functional groups and applications.
3-(4-Methylphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide: Contains a trifluoromethyl group, leading to different chemical properties and uses.
Uniqueness
The uniqueness of this compound lies in its combination of fluorophenyl and methylphenylmethylthio groups, which contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C16H15FN4S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15FN4S/c1-11-6-2-3-7-12(11)10-22-16-20-19-15(21(16)18)13-8-4-5-9-14(13)17/h2-9H,10,18H2,1H3 |
InChI Key |
HTCWVQCIHRGIJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
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